molecular formula C8H13ClN4 B1480071 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine CAS No. 2092462-30-9

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine

Cat. No.: B1480071
CAS No.: 2092462-30-9
M. Wt: 200.67 g/mol
InChI Key: XRIIMRDLXWDLPU-UHFFFAOYSA-N
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Description

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H13ClN4 and its molecular weight is 200.67 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial in cellular signaling and gene expression . The nature of these interactions involves the inhibition of enzyme activity, leading to alterations in cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving PI3K and HDAC . This modulation results in changes in gene expression and cellular metabolism, which can lead to altered cell proliferation and apoptosis. The compound has shown potential in affecting cancer cell lines by inhibiting their growth and inducing cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of PI3K and HDAC, inhibiting their activity and leading to downstream effects on cellular signaling and gene expression . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes such as PI3K and HDAC . These interactions can lead to changes in energy production and utilization within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects the compound’s activity and function, as it needs to be in the right cellular environment to interact with its target enzymes and proteins .

Properties

IUPAC Name

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4/c9-7-5-11-8-6-12(2-1-10)3-4-13(7)8/h5H,1-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIIMRDLXWDLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine
Reactant of Route 3
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine
Reactant of Route 4
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine
Reactant of Route 5
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine
Reactant of Route 6
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine

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